molecular formula C18H18Cl2 B7800961 Vinylbenzyl Chloride, Mixture of 2, 3-and 4-isomers (Stabilized with TBC)

Vinylbenzyl Chloride, Mixture of 2, 3-and 4-isomers (Stabilized with TBC)

Cat. No.: B7800961
M. Wt: 305.2 g/mol
InChI Key: QSDACPJNNYTTDP-UHFFFAOYSA-N
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Description

Vinylbenzyl chloride is a chemical compound that exists as a mixture of 3- and 4-isomers. It is stabilized with 50-100 ppm tert-butylcatechol as an inhibitor. This compound is known for its dual functionality, possessing both a polymerizable double bond and a benzylic chlorine. It is widely used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylbenzyl chloride is typically synthesized through the chlorination of vinyl toluene. The reaction involves the addition of chlorine to the vinyl group, resulting in the formation of the chloromethyl group. The process is carried out under controlled conditions to ensure the desired isomeric mixture.

Industrial Production Methods: In industrial settings, vinylbenzyl chloride is produced in large quantities using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The presence of tert-butylcatechol as an inhibitor helps in stabilizing the compound during storage and transportation.

Chemical Reactions Analysis

Types of Reactions: Vinylbenzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzylic chlorine can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

    Polymerization: The vinyl group can undergo polymerization to form poly(vinylbenzyl chloride), which is used in various applications.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Polymerization Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

Major Products Formed:

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of vinylbenzyl chloride can be synthesized.

    Polymers: Poly(vinylbenzyl chloride) is a major product formed through polymerization.

Scientific Research Applications

Vinylbenzyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. It also serves as a precursor for various functionalized materials.

    Biology: Vinylbenzyl chloride derivatives are used in the development of bioactive compounds and drug delivery systems.

    Medicine: The compound is explored for its potential in creating medical devices and diagnostic tools.

    Industry: It is used in the production of specialty plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of vinylbenzyl chloride involves its dual functionality. The vinyl group allows for polymerization, while the benzylic chlorine enables substitution reactions. These properties make it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

    Chloromethylstyrene: Similar to vinylbenzyl chloride but with different isomeric ratios.

    Vinylbenzene Chloride: Another compound with a vinyl group and a benzylic chlorine.

    Poly(vinylbenzyl chloride): The polymerized form of vinylbenzyl chloride.

Uniqueness: Vinylbenzyl chloride is unique due to its specific isomeric mixture and the presence of tert-butylcatechol as an inhibitor. This combination provides stability and versatility, making it suitable for a wide range of applications in research and industry.

Biological Activity

Vinylbenzyl chloride (VBC) is a compound that has garnered attention due to its diverse applications and biological activities. This article explores the biological activity of vinylbenzyl chloride, particularly focusing on its isomeric mixture (2, 3-, and 4-isomers) stabilized with TBC (tertiary butyl catechol). The discussion encompasses its biochemical interactions, potential toxicological effects, and applications in biomedical fields.

Chemical Structure and Properties

Vinylbenzyl chloride is an organic compound characterized by the presence of a vinyl group attached to a benzyl chloride moiety. The structural formula can be represented as follows:

C6H5CH=CHCl\text{C}_6\text{H}_5\text{CH}=\text{CHCl}

The compound exists in three isomeric forms: ortho (2-), meta (3-), and para (4-). The stabilization with TBC is crucial as it prevents polymerization during storage and handling.

1. Cytotoxicity and Carcinogenic Potential

Research indicates that vinylbenzyl chloride exhibits cytotoxic properties. A study involving the inhalation of vinyl chloride—a related compound—demonstrated significant increases in plasma enzyme levels associated with liver damage, suggesting potential hepatotoxicity. Elevated levels of alkaline phosphatase (AP) and lactate dehydrogenase (LDH) were observed in mice exposed to high concentrations of vinyl chloride, leading to tumor development in various tissues, including subcutaneous hemangiosarcomas .

Biological Marker Control Group Exposure Group
Alkaline Phosphatase (AP)Normal LevelsElevated Levels
Lactate Dehydrogenase (LDH)Normal LevelsElevated Levels
Tumor IncidenceNoneSignificant

2. Antimicrobial Activity

Vinylbenzyl chloride derivatives have been evaluated for their antimicrobial properties. A study reported that quaternized poly(vinylbenzyl chloride) showed significant antimicrobial activity against multidrug-resistant pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The quaternization process enhances the compound's ability to disrupt microbial cell membranes, indicating potential use in medical applications such as coatings for medical devices .

3. Anti-inflammatory and Antioxidant Properties

In addition to antimicrobial effects, VBC derivatives have demonstrated anti-inflammatory and antioxidant activities. Quaternized copolymers derived from vinylbenzyl chloride exhibited protective effects on human erythrocyte membranes against oxidative lysis. The antioxidant capacity was measured using the DPPH scavenging assay, revealing effective radical scavenging properties .

Case Study 1: Inhalation Toxicity in Mice

A controlled study examined the effects of inhalation exposure to vinyl chloride on mice. The findings indicated a correlation between exposure levels and the development of tumors, particularly in fat tissue. Histopathological analyses revealed alterations in liver architecture, reinforcing concerns regarding the carcinogenic potential of related compounds .

Case Study 2: Antimicrobial Efficacy

In another study, a series of quaternized vinylbenzyl chloride copolymers were synthesized and tested for their antimicrobial efficacy. The results demonstrated that these polymers effectively inhibited bacterial growth, with varying degrees of effectiveness depending on the specific quaternization method employed .

Properties

IUPAC Name

1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10/h2*2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDACPJNNYTTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCl.C=CC1=CC=CC(=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50586-57-7
Details Compound: Benzene, 1-(chloromethyl)-3-ethenyl-, polymer with 1-(chloromethyl)-4-ethenylbenzene
Record name Benzene, 1-(chloromethyl)-3-ethenyl-, polymer with 1-(chloromethyl)-4-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50586-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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